molecular formula C12H12BrFN2O B1455912 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-20-8

5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1455912
M. Wt: 299.14 g/mol
InChI Key: DRLHSRHZYBZJMB-UHFFFAOYSA-N
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Description

The compound “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a type of oxindole . Oxindoles are a class of compounds that contain an indole nucleus, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

There is a mention of a Pd-mediated hydrogenolytic deprotection of BOM group of uridi , which might be related to the synthesis of such compounds, but the specific synthesis process for “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is not detailed .


Molecular Structure Analysis

The molecular structure analysis of “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” are not detailed in the sources I found .

Scientific Research Applications

Radiotracer Development for PET Imaging

5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivatives have been explored in the development of PET radiotracers. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride. This compound, [18F] NIDA-42033, shows potential as a radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

Advancements in Organic Synthesis

The chemical compound has been utilized in the advancement of organic synthesis methods. A study on the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides highlighted the potential of a fluorinated heterocyclic scaffold, synthesized via methods like Michael addition and Mannich reaction (Revanna et al., 2013).

Antimicrobial and Antiinflammatory Studies

Indazole derivatives have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. A research discussed the synthesis and studies on such activities of heterocycles derived from nitro/fluoro/chloro/bromoindole carbohydrazides, showing that these compounds exhibited moderate to good antiproliferative activity (Narayana et al., 2009).

Fluorescent Compound Synthesis

The synthesis of fluorescent compounds using indazole derivatives has been a topic of research. A study discussed the synthesis of fluorescent indazoles by palladium-catalyzed benzannulation of pyrazoles with alkynes. This method allowed the development of tetraarylindazoles as new fluorophores, showcasing the alteration of photochemical properties by varying substituents (Kim et al., 2017).

properties

IUPAC Name

5-bromo-4-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLHSRHZYBZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Synthesis routes and methods I

Procedure details

To a mixture of 5-bromo-4-fluoro-1H-indazole (50 g, 0.23 mol) and 3,4-dihydro-2H-pyran (23 g, 0.28 mol) in dry dichloromethane (1000 mL) was added p-TsOH (2.2 g, 11.5 mmol) at room temperature. The resulting mixture was stirred overnight at that temperature. Upon completion, saturated aqueous NaHCO3 (100 mL) was added slowly into the reaction mixture. The organic layer was separated, dried over Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0˜2% EtOAc in petroleum ether) and then re-crystallized from petroleum ether to afford the title compound (55 g). 1H NMR (300 MHz, DMSO-d6): δ 8.28 (s, 1H), 7.58-7.66 (m, 2H), 5.89 (dd, 1H), 3.90-3.85 (m, 1H), 3.79-3.70 (m, 1H), 2.42-2.29 (m, 1H), 2.06-1.94 (m, 2H), 1.77-1.68 (m, 1H), 1.60-1.53 (m, 2H); LCMS: 299 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 5-bromo-4-fluoro-1H-indazole (50 g, 0.23 mol) and DHP (23 g, 0.28 mol) in dry dichloromethane (1000 mL) was added PTSA (2.2 g, 11.5 mmol) at room temperature. The resulting mixture was stirred overnight at that temperature. Upon completion, saturated aqueous NaHCO3 (100 mL) was added slowly into the reaction mixture. The organic layer was separated, dried over Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0˜2% EtOAc in petroleum ether) and then re-crystallized from petroleum ether to afford the title compound (55 g). 1H NMR (300 MHz, DMSO-d6): δ 8.28 (s, 1H), 7.58-7.66 (m, 2H), 5.89 (dd, 1H), 3.90-3.85 (m, 1H), 3.79-3.70 (m, 1H), 2.42-2.29 (m, 1H), 2.06-1.94 (m, 2H), 1.77-1.68 (m, 1H), 1.60-1.53 (m, 2H); LCMS: 299 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Citations

For This Compound
1
Citations
Z Lu, Y Cao, D Zhang, X Meng, B Guo… - Journal of Medicinal …, 2022 - ACS Publications
Endocrine therapies in the treatment of early and metastatic estrogen receptor α positive (ERα+) breast cancer (BC) are greatly limited by de novo and acquired resistance. Selective …
Number of citations: 7 pubs.acs.org

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